molecular formula C9H9F2NO2 B1310833 2,4-Difluoro-L-Phenylalanine CAS No. 31105-93-8

2,4-Difluoro-L-Phenylalanine

Cat. No.: B1310833
CAS No.: 31105-93-8
M. Wt: 201.17 g/mol
InChI Key: UEFLPVKMPDEMFW-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-L-Phenylalanine is a fluorinated derivative of the amino acid phenylalanine. This compound is characterized by the substitution of hydrogen atoms at the 2 and 4 positions of the phenyl ring with fluorine atoms.

Mechanism of Action

Target of Action

2,4-Difluoro-L-Phenylalanine is a variant of the amino acid phenylalanine . It is known that phenylalanine plays a crucial role in the production of several important compounds in the body, including proteins, enzymes, and various neurotransmitters . Therefore, it can be inferred that this compound may interact with similar targets.

Mode of Action

It is known that fluorinated phenylalanines, including this compound, have been used as potential enzyme inhibitors . This suggests that this compound may interact with its targets, potentially inhibiting their function and leading to changes in cellular processes .

Biochemical Pathways

Fluorinated phenylalanines, such as this compound, are known to influence the properties of peptides and proteins, affecting aspects such as protein folding, protein-protein interactions, and ribosomal translation . This suggests that this compound may affect various biochemical pathways related to protein synthesis and function .

Pharmacokinetics

It is known that the introduction of fluorine into phenylalanine can modulate various properties of the molecule, including its acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and bioavailability . These changes could potentially affect the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound, influencing its bioavailability and pharmacokinetic profile .

Result of Action

Fluorinated phenylalanines have been shown to play an important role as potential enzyme inhibitors and therapeutic agents . Therefore, it can be inferred that this compound may have similar effects, potentially influencing cellular processes by inhibiting certain enzymes .

Biochemical Analysis

Biochemical Properties

2,4-Difluoro-L-Phenylalanine plays a crucial role in biochemical reactions, particularly in the context of protein synthesis and enzyme interactions. This compound can be incorporated into proteins in place of L-Phenylalanine, allowing researchers to study the effects of fluorination on protein structure and function. It interacts with various enzymes, including phenylalanine hydroxylase and phenylalanine ammonia-lyase, which are involved in the metabolism of phenylalanine. The presence of fluorine atoms can influence the binding affinity and catalytic activity of these enzymes, providing insights into their mechanisms of action .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its incorporation into proteins can affect protein folding and stability, potentially altering cellular functions. Additionally, this compound has been shown to modulate the activity of enzymes involved in amino acid metabolism, which can impact cellular energy production and biosynthetic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and proteins, altering their conformation and activity. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to changes in enzyme kinetics and substrate specificity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in research. This compound is relatively stable under physiological conditions, but its effects can change over time due to metabolic processes and interactions with cellular components. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance protein synthesis and enzyme activity, while higher doses may lead to toxic effects, such as oxidative stress and cellular damage. Studies have shown that there is a threshold dose beyond which the adverse effects of this compound become more pronounced, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the shikimate pathway and the phenylalanine metabolism pathway. It interacts with enzymes such as phenylalanine hydroxylase and phenylalanine ammonia-lyase, which are key players in the conversion of phenylalanine to other metabolites. The presence of fluorine atoms can affect the flux of metabolites through these pathways, leading to changes in the levels of intermediate compounds and end products .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through amino acid transporters and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as cellular pH, membrane potential, and the presence of other amino acids .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. Its subcellular localization can affect its activity and function, as different compartments provide distinct microenvironments and interact with different sets of biomolecules. For example, the presence of this compound in the endoplasmic reticulum can influence protein folding and post-translational modifications, while its localization in mitochondria can impact energy production and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-L-Phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine molecule. One common method is the direct fluorination of phenylalanine using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. These reactions are usually carried out under controlled conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of phase-transfer catalysis to facilitate the fluorination reaction. This method can enhance the efficiency of the reaction and reduce the need for expensive reagents .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-L-Phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

2,4-Difluoro-L-Phenylalanine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-L-Phenylalanine: A single fluorine atom at the 4 position.

    3,5-Difluoro-L-Phenylalanine: Fluorine atoms at the 3 and 5 positions.

    2,6-Difluoro-L-Phenylalanine: Fluorine atoms at the 2 and 6 positions.

Uniqueness

2,4-Difluoro-L-Phenylalanine is unique due to the specific positioning of the fluorine atoms, which can result in distinct chemical and biological properties compared to other fluorinated phenylalanines. The 2 and 4 positions on the phenyl ring can influence the compound’s reactivity and interactions with biological targets differently than other substitution patterns .

Properties

IUPAC Name

(2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFLPVKMPDEMFW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426489
Record name 2,4-Difluoro-L-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31105-93-8
Record name 2,4-Difluoro-L-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-2,4-Difluorophenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.